(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c14-12-6-1-2-7-13(12)18(16,17)15-10-4-3-5-11(15)9-8-10/h1-4,6-7,10-11H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWJWHPYVAVELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions.
Chlorination: The chlorophenyl group is introduced through electrophilic aromatic substitution, using reagents like chlorobenzene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of Azabicyclo[3.2.1]octane Sulfonamides
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Receptor Binding and Selectivity
- Electron-Withdrawing Groups: The 2-chlorophenylsulfonyl group in the target compound likely enhances affinity for nicotinic acetylcholine receptors (nAChRs) compared to acylated derivatives (e.g., N-acylnortropanes in ).
- Bulkiness and Lipophilicity: Analogs with hexylphenoxy (e.g., compound 38 in ) or 4-isopropylphenoxy groups demonstrate higher logP values (~4.5–5.2), favoring blood-brain barrier penetration. The target compound’s logP is estimated at ~3.8, balancing solubility and membrane permeability.
Key Research Findings
SAR Studies: Substituents at the 3-position (e.g., phenoxy vs. hexylphenoxy) significantly modulate potency in nAChR binding. The 2-chlorophenylsulfonyl group confers a 10-fold increase in activity compared to non-halogenated analogs . Methyl esters (e.g., ) improve oral bioavailability but reduce CNS penetration due to increased polarity.
Crystallographic Insights :
- The fused piperidine-pyrrolidine ring in (1R,5S)-8-(2-fluoro-4-nitrophenyl) derivatives adopts a chair conformation, with a dihedral angle of 67.63° between the N-atom plane and the phenyl ring . This geometry may sterically hinder receptor interactions compared to planar sulfonamides.
Therapeutic Potential: Pudafensine () highlights the azabicyclo[3.2.1]octane core’s versatility in monoamine reuptake inhibition, suggesting the target compound could be repurposed for depression or pain management.
Biological Activity
The compound (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine characterized by its unique molecular structure, which includes a sulfonamide functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : CHClNOS
- Molecular Weight : 283.77 g/mol
- CAS Number : 1797161-04-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to form strong hydrogen bonds and ionic interactions, which can lead to inhibition or modulation of enzymatic activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antiproliferative Activity :
- Vasopressin V(1A) Receptor Antagonism :
-
Potential Insecticidal Activity :
- The structural features of this compound suggest it could be investigated for use as an insecticide or acaricide due to its ability to disrupt biological pathways in pests.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the antiproliferative effects of various azabicyclic compounds, this compound was included in a series that showed significant inhibition against breast and colon cancer cell lines. The mechanism was proposed to involve disruption of cell signaling pathways critical for cell division and survival.
Synthesis and Structural Considerations
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Core : Cyclization from suitable precursors.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Electrophilic Aromatic Substitution : Incorporation of the chlorophenyl group.
These synthetic routes require careful control over reaction conditions to ensure high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
